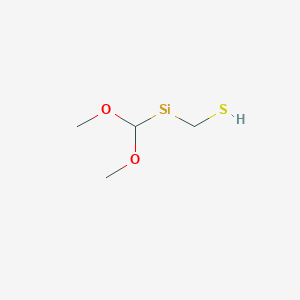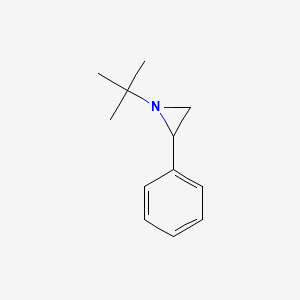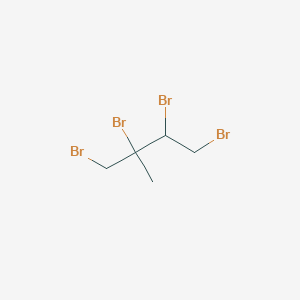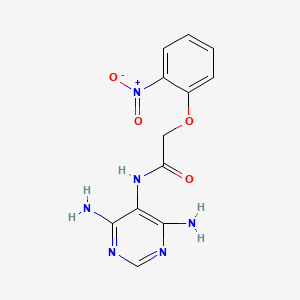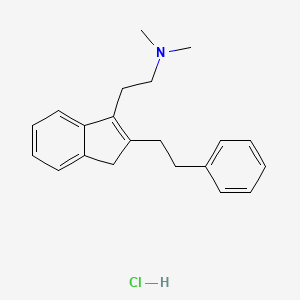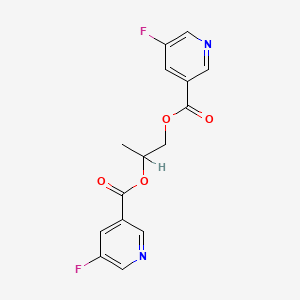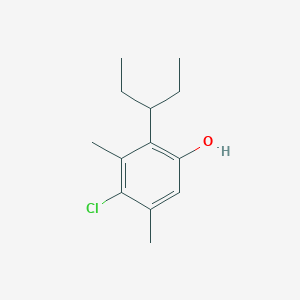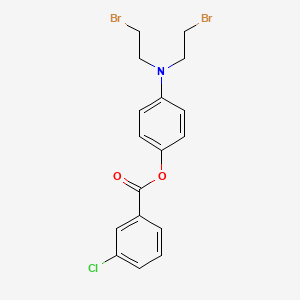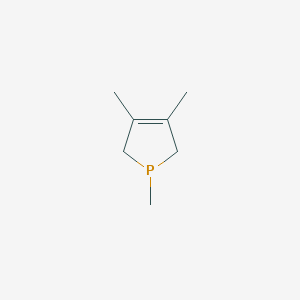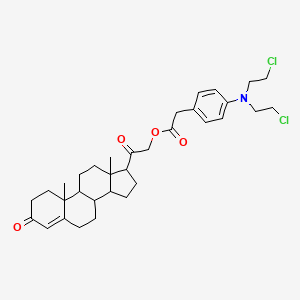
Deoxycorticosterone nitrogen mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycorticosterone nitrogen mustard is a synthetic compound that combines the properties of deoxycorticosterone, a steroid hormone, with nitrogen mustard, a class of alkylating agents. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. The fusion of these two compounds aims to leverage the biological activity of deoxycorticosterone and the alkylating properties of nitrogen mustard for potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deoxycorticosterone nitrogen mustard typically involves the alkylation of deoxycorticosterone with a nitrogen mustard derivative. The process begins with the preparation of deoxycorticosterone, followed by its reaction with a nitrogen mustard compound under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired quality and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxycorticosterone nitrogen mustard undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrogen mustard moiety, affecting its alkylating properties.
Substitution: The nitrogen mustard group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted nitrogen mustard compounds .
Wissenschaftliche Forschungsanwendungen
Deoxycorticosterone nitrogen mustard has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitrogen mustards and their derivatives.
Biology: Investigated for its potential effects on cellular processes and its ability to induce DNA damage.
Medicine: Explored as a potential chemotherapeutic agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of deoxycorticosterone nitrogen mustard involves its interaction with cellular DNA. The nitrogen mustard moiety forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The deoxycorticosterone component may enhance the compound’s ability to penetrate cell membranes and target specific tissues .
Vergleich Mit ähnlichen Verbindungen
Mechlorethamine: A nitrogen mustard used in chemotherapy.
Chlorambucil: Another nitrogen mustard derivative with similar alkylating properties.
Melphalan: A phenylalanine derivative of nitrogen mustard used in cancer treatment
Uniqueness: Deoxycorticosterone nitrogen mustard is unique due to its combination of steroid and alkylating properties. This dual functionality may offer advantages in targeting specific tissues and enhancing therapeutic efficacy compared to other nitrogen mustard compounds .
Eigenschaften
CAS-Nummer |
22966-81-0 |
|---|---|
Molekularformel |
C33H43Cl2NO4 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H43Cl2NO4/c1-32-13-11-25(37)20-23(32)5-8-26-27-9-10-29(33(27,2)14-12-28(26)32)30(38)21-40-31(39)19-22-3-6-24(7-4-22)36(17-15-34)18-16-35/h3-4,6-7,20,26-29H,5,8-19,21H2,1-2H3 |
InChI-Schlüssel |
CEEWUMMLYHIYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)CCC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



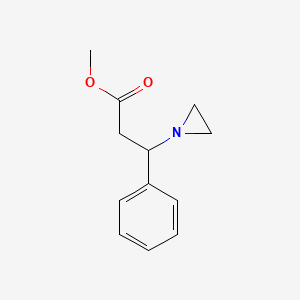
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
